REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:15].CCN(CC)CC.[S:23](Cl)([C:26]1[CH:32]=[CH:31][C:29]([CH3:30])=[CH:28][CH:27]=1)(=[O:25])=[O:24]>C(Cl)Cl>[CH3:30][C:29]1[CH:31]=[CH:32][C:26]([S:23]([O:1][CH2:2][CH2:3][CH2:4][N:5]2[C:13](=[O:14])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]2=[O:15])(=[O:25])=[O:24])=[CH:27][CH:28]=1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
OCCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 12 h at RT
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×50 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCCCN1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |